Lucidin ethyl ether
Overview
Description
Lucidin ethyl ether, also known as compound 17, is an anthraquinone metabolite . It is isolated from the root part of Prismatomeris filamentosa . It has been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .
Molecular Structure Analysis
The molecular formula of Lucidin ethyl ether is C17H14O5 . Its exact mass is 298.08 and its molecular weight is 298.294 . The elemental analysis shows that it contains 68.45% Carbon, 4.73% Hydrogen, and 26.82% Oxygen .Scientific Research Applications
Antimicrobial Properties
Lucidin ethyl ether, identified in studies on various plant species, has demonstrated significant antimicrobial activity. A study involving Morinda angustifolia isolated a new anthraquinone alongside known analogs including lucidin ethyl ether. This compound showed notable antimicrobial effects against a range of bacteria and fungi, such as Bacillus subtilis, Escherichia coli, and Candida albicans (Xiang et al., 2008).
Natural Dye Constituent
Lucidin ethyl ether has been identified as a major compound in natural dyes. A study on Rubia tinctorum L., a plant used for dyeing, isolated lucidin ethyl ether as one of the key anthraquinone compounds. This discovery underlines its significance in the historical and contemporary use of natural dyes (Henderson, Rayner, & Blackburn, 2013).
Compound Structural Analysis
Research has delved into the molecular structure of lucidin ethyl ether. For example, a study on Rennellia elliptica Korth isolated lucidin ω-methyl ether and analyzed its planar molecular structure, contributing to a deeper understanding of its chemical properties and potential applications (Ismail et al., 2009).
Role in Inhibiting Biological Processes
Lucidin ethyl ether, along with other anthraquinones, has been studied for its biological activity. For instance, compounds isolated from Knoxia valerianoides, including lucidin ethyl ether, demonstrated potential in inhibiting the formation of advanced glycation end products and aldose reductase, which are significant in managing diabetes-related complications (Yoo et al., 2010).
Catalytic Applications
In a broader context, ethers like lucidin ethyl ether are studied for their potential in catalytic applications. Studies have explored the oxidation of ethers, developing gas sensors based on the chemiluminescence emission from these reactions. Such research offers insights into the broader applications of ethers in scientific and industrial processes (Hu et al., 2008).
properties
IUPAC Name |
2-(ethoxymethyl)-1,3-dihydroxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-2-22-8-12-13(18)7-11-14(17(12)21)16(20)10-6-4-3-5-9(10)15(11)19/h3-7,18,21H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRARPPQMEQUQET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169958 | |
Record name | Lucidin ethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lucidin ethyl ether | |
CAS RN |
17526-17-9 | |
Record name | Ibericin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17526-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lucidin ethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017526179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lucidin ethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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